Cas no 2229384-69-2 (3,3-difluoro-3-(oxan-2-yl)propan-1-ol)
3,3-difluoro-3-(oxan-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-3-(oxan-2-yl)propan-1-ol
- EN300-1948333
- 2229384-69-2
-
- Inchi: 1S/C8H14F2O2/c9-8(10,4-5-11)7-3-1-2-6-12-7/h7,11H,1-6H2
- InChI Key: FPBQQSODJNYHJP-UHFFFAOYSA-N
- SMILES: FC(CCO)(C1CCCCO1)F
Computed Properties
- Exact Mass: 180.09618601g/mol
- Monoisotopic Mass: 180.09618601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.5Ų
3,3-difluoro-3-(oxan-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948333-0.05g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1948333-0.1g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1948333-0.25g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1948333-0.5g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1948333-1.0g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1948333-2.5g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1948333-5.0g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-1948333-10.0g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 10g |
$5897.0 | 2023-05-31 | ||
| Enamine | EN300-1948333-1g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1948333-5g |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol |
2229384-69-2 | 5g |
$3977.0 | 2023-09-17 |
3,3-difluoro-3-(oxan-2-yl)propan-1-ol Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3,3-difluoro-3-(oxan-2-yl)propan-1-ol
Comprehensive Overview of 3,3-Difluoro-3-(oxan-2-yl)propan-1-ol (CAS No. 2229384-69-2)
3,3-Difluoro-3-(oxan-2-yl)propan-1-ol (CAS No. 2229384-69-2) is a fluorinated organic compound with a unique structural framework, combining a tetrahydropyran (oxane) ring with a difluorinated propanol moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for synthesizing bioactive molecules. The presence of the difluoro group enhances its metabolic stability and lipophilicity, making it valuable for drug discovery applications.
In recent years, the demand for fluorinated compounds like 3,3-difluoro-3-(oxan-2-yl)propan-1-ol has surged, driven by their role in improving drug efficacy and reducing side effects. Researchers are particularly interested in its application in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where fluorine atoms play a critical role in binding affinity. The compound’s oxan-2-yl moiety also contributes to its conformational rigidity, which is advantageous for designing selective enzyme inhibitors.
From an industrial perspective, CAS No. 2229384-69-2 is often explored for its utility in green chemistry and sustainable synthesis. Fluorinated alcohols are known for their low toxicity and environmental compatibility, aligning with the global shift toward eco-friendly chemical processes. This aligns with trending searches such as "fluorinated compounds in green chemistry" and "sustainable drug development," reflecting broader industry priorities.
The synthesis of 3,3-difluoro-3-(oxan-2-yl)propan-1-ol typically involves multi-step reactions, including fluorination of propanol derivatives and subsequent cyclization to form the oxane ring. Advanced techniques like flow chemistry and catalyzed asymmetric synthesis are being investigated to improve yield and enantioselectivity. These methods address common queries such as "how to synthesize fluorinated alcohols" and "optimizing difluoro compound production," which are frequently searched in academic and industrial circles.
Analytical characterization of this compound relies on techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. Its stability under various pH conditions and thermal properties are also critical for storage and handling, topics often raised in forums and research publications. The growing interest in AI-driven molecular design has further propelled studies on its physicochemical properties, with machine learning models predicting its behavior in complex biological systems.
In summary, 3,3-difluoro-3-(oxan-2-yl)propan-1-ol (CAS No. 2229384-69-2) represents a promising candidate for modern chemical and pharmaceutical applications. Its structural features, combined with industry trends toward sustainability and efficiency, position it as a focal point for future innovations. As research continues, this compound is likely to feature prominently in discussions on next-generation therapeutics and advanced material science.
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